molecular formula C16H14ClFO B1327423 4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone CAS No. 898790-90-4

4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone

Cat. No.: B1327423
CAS No.: 898790-90-4
M. Wt: 276.73 g/mol
InChI Key: RIXQSLBERZSEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-fluorobenzoyl chloride with 3-methylphenylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-purity starting materials and efficient purification techniques, such as recrystallization and column chromatography, ensures the production of high-quality 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)carboxylic acid.

    Reduction: Formation of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. The propiophenone moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

  • 4-Chloro-3-fluoropropiophenone
  • 3-Chloro-4-fluoropropiophenone
  • 4-Chloro-3-methylpropiophenone

Comparison: 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methyl group on the propiophenone moiety. This combination of substituents imparts distinct chemical and biological properties to the compound, making it more versatile in various applications compared to its analogs. The presence of the methyl group enhances its hydrophobicity, potentially improving its interaction with biological targets.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXQSLBERZSEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644082
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-90-4
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.